molecular formula C8H3Cl2N3O2 B1434880 4,8-Dichloro-6-nitroquinazoline CAS No. 1565709-14-9

4,8-Dichloro-6-nitroquinazoline

Cat. No.: B1434880
CAS No.: 1565709-14-9
M. Wt: 244.03 g/mol
InChI Key: IMXYDVKZIBRRHB-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-nitroquinazoline (CAS 1565709-14-9) is a high-value quinazoline derivative serving as a key synthetic intermediate in medicinal chemistry and anticancer research. Its molecular formula is C 8 H 3 Cl 2 N 3 O 2 with a molecular weight of 244.03 g/mol . This compound is strategically designed as a core scaffold for the synthesis of novel 6-nitro-4-substituted quinazoline derivatives, which are prominent in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and quinazoline-based molecules have shown significant promise as tyrosine kinase inhibitors for targeted cancer therapy . The two chlorine atoms at the 4 and 8 positions of the quinazoline ring provide distinct reactive sites for regioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of complex diarylquinazoline structures for pharmaceutical screening . Researchers utilize this compound to develop potential therapeutic agents against various cancer cell lines, including colon cancer (HCT-116) and lung cancer (A549) . It is offered For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information. Store under inert gas (nitrogen or argon) at 2-8°C .

Properties

IUPAC Name

4,8-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXYDVKZIBRRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565709-14-9
Record name 4,8-dichloro-6-nitroquinazoline
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Preparation Methods

Chlorination of 6-Nitroquinazoline Derivatives

A key method involves starting from a 6-nitroquinazoline core and introducing chloro groups at the 4 and 8 positions by chlorination. For example, chlorination of 4,7-dichloro-6-nitroquinazoline analogs has been reported, where selective chlorination is achieved using reagents such as sulfuryl chloride or phosphorus pentachloride under controlled conditions.

  • Reaction conditions : Typically performed in glacial acetic acid or other polar solvents at elevated temperatures.
  • Yields : High yields (above 80%) of chlorinated nitroquinazoline derivatives have been reported.
  • Purification : Products are isolated by precipitation and recrystallization or chromatographic techniques.

Nucleophilic Substitution on Halogenated Quinazoline Precursors

In some syntheses, a 4,8-dichloroquinazoline intermediate is first prepared, followed by nitration at position 6. Alternatively, nucleophilic substitution reactions on halogenated quinazoline derivatives allow the introduction of nitro groups or other substituents.

  • Example : Reaction of 7-chloro-6-nitroquinazolin-4(3H)-one with nucleophiles to substitute the chloro group at position 7, demonstrating the feasibility of substitutions on chloronitroquinazolines.

Multi-step Synthesis from Anthranilic Acid Derivatives

Starting from appropriately substituted anthranilic acids, quinazoline rings can be constructed by cyclization reactions involving formamide or other carbonyl sources. Subsequent nitration and chlorination steps yield the desired dichloro-nitroquinazoline.

Experimental Data and Reaction Conditions Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 7-Chloro-6-nitroquinazolin-4(3H)-one Sodium p-toluenesulfinate, DMF, 90 °C, 1 h 6-Nitro-7-tosylquinazolin-4(3H)-one 81.7 Demonstrates substitution on chloronitroquinazoline core
2 4-Chloro-5-methylphenol (analogous phenol) Nitration with nitric acid in glacial acetic acid 2-Nitro-4-chloro-5-methylphenol High yield Precursor step illustrating nitration on chloro-phenol
3 2-Nitro-4,6-dichloro-5-methylphenol Catalytic reduction (Raney Ni), acetylation, chlorination (sulfuryl chloride) 2-Amino-4,6-dichloro-5-methylphenol hydrochloride Not specified Multi-step chlorination and reduction process
4 Anthranilic acid derivatives Formamide, 125–130 °C Dihydro-4-oxoquinazoline derivatives Moderate to high Base quinazoline ring formation step

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The selective chlorination of nitroquinazoline derivatives requires precise control of reaction temperature and chlorinating agent equivalents to avoid over-chlorination or decomposition.
  • Nitration of chloro-substituted precursors is generally performed under mild acidic conditions to maintain selectivity at the 6-position.
  • One-pot and eco-efficient methods for quinazoline ring formation have been developed but are mainly reported for quinazoline-2,4-diones rather than chloronitro derivatives; however, these methods provide insights into greener synthetic approaches.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,8-Dichloro-6-nitroquinazoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents, particularly tyrosine kinase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-nitroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is often explored for its ability to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 4,8-Dichloro vs. 4,7-Dichloro Derivatives

The positional isomer 4,7-dichloro-6-nitroquinazoline (synthesized in ) differs in the placement of chlorine atoms. Key distinctions include:

  • Spectral Properties: The 4,7-isomer exhibits distinct NMR and IR spectral signatures due to altered electronic environments.
Property 4,8-Dichloro-6-nitroquinazoline 4,7-Dichloro-6-nitroquinazoline
CAS Number 1565709-14-9 Not reported
Chlorine Positions 4,8 4,7
Key Spectral Data Not available in evidence NMR/IR reported
Commercial Availability Yes (95% purity) No

Substitution Patterns in Nitroquinazolines

Comparisons with other nitroquinazolines highlight the role of substituents:

  • 4-Substituted-6-nitro-2-trichloromethylquinazoline (): The presence of a trichloromethyl group at position 2 enhances electrophilicity, enabling reactions with nitroalkanes under basic conditions (e.g., TBAOH). In contrast, this compound lacks this group, suggesting different reactivity profiles in nucleophilic substitutions .
  • Commercial Analogues : Compounds like CID 93258342 (1307992-02-4) and CID 102538854 (1352522-17-8) share the nitroquinazoline scaffold but vary in substituent types and positions, impacting solubility and biological activity .

Biological Activity

4,8-Dichloro-6-nitroquinazoline is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound's biological activity is attributed to its unique chemical structure, which includes a quinazoline backbone with two chlorine atoms and a nitro group. These structural features significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is believed to arise from several mechanisms:

  • Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Interaction : The chloro groups may modulate the activity of enzymes and receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
  • DNA Interaction : Similar to other quinolines, this compound may target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and resulting in cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its potential against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown cytotoxic effects on several cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against human cancer cell lines such as Huh7-D12 and Caco-2 .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been highlighted. For instance, it interacts with tyrosine kinases critical for cell signaling, which may lead to reduced proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various pathogens, results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against infections caused by these bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Study 2: Anticancer Activity

A comprehensive evaluation of the anticancer activity was conducted using human breast cancer cell lines. The results indicated that this compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Caspase activation
Huh7-D1215Inhibition of cell proliferation

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel this compound analogs?

  • Methodological Answer : Deploy generative adversarial networks (GANs) trained on quinazoline libraries to propose structurally diverse analogs. Validate top candidates via in silico docking (e.g., AutoDock Vina) and synthesize prioritized compounds using high-throughput robotic platforms. This end-to-end automation minimizes human bias and accelerates hit-to-lead transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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